2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Spleen Tyrosine Kinase (SYK) Inhibition Inflammatory Disease Research Kinase Inhibitor Discovery

Procure 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol (CAS 208519-37-3) for your drug discovery program. This tri-substituted pyridinol features a unique C2-chloro, C4-iodo, and C6-hydroxymethyl pattern conferring sub-nanomolar SYK inhibition (IC50 7 nM), nAChR agonist activity, and peripheral CB1 antagonism (IC50 181 nM). The C4-iodo substituent is a critical synthetic handle for Pd-catalyzed Suzuki, Stille, and Sonogashira couplings, enabling late-stage diversification unattainable with de-iodo or other halogen analogs. Do not substitute with de-iodo (CAS 208519-41-9) or bromo variants (CAS 1261365-32-5)—these lack the synthetic fidelity and biological target engagement required for rigorous SAR studies.

Molecular Formula C6H5ClINO2
Molecular Weight 285.47 g/mol
CAS No. 208519-37-3
Cat. No. B1599627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol
CAS208519-37-3
Molecular FormulaC6H5ClINO2
Molecular Weight285.47 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=C1I)O)Cl)CO
InChIInChI=1S/C6H5ClINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2
InChIKeyQZHXIGDVIINLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol (CAS 208519-37-3) - Technical Baseline and Procurement Overview


2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol (CAS 208519-37-3) is a tri-substituted pyridinol derivative with the molecular formula C6H5ClINO2 and a molecular weight of 285.47 g/mol [1]. The compound features a 3-hydroxypyridine core bearing chloro at C2, iodo at C4, and hydroxymethyl at C6, with a computed XLogP3-AA of 1.3 and a topological polar surface area of 53.4 Ų [1]. This specific substitution pattern enables its utility as a versatile synthetic intermediate and pharmacological probe, with reported activity as a nicotinic acetylcholine receptor (nAChR) agonist and an inhibitor of spleen tyrosine kinase (SYK) . Commercially available at ≥97% purity, the compound is supplied as a solid (melting point range: 110-112 °C or 145-150 °C, depending on the vendor) and requires long-term storage at 2-8 °C .

Why 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol (CAS 208519-37-3) Cannot Be Replaced by Generic Analogs


The unique combination of chloro (C2), iodo (C4), and hydroxymethyl (C6) substituents on the 3-hydroxypyridine scaffold confers distinct physicochemical and pharmacological properties that are not recapitulated by structurally similar analogs. The C4-iodo substituent serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification that is unattainable with de-iodo or other halogenated variants . Furthermore, the chloro and iodo halogens differentially modulate electronic effects and steric bulk, directly impacting biological target engagement. Empirical data demonstrate that simple halogen substitution (e.g., replacing Cl with Br or I with F) fundamentally alters both target selectivity and potency [1]. Consequently, generic substitution with compounds such as 2-chloro-6-(hydroxymethyl)pyridin-3-ol (de-iodo analog, CAS 208519-41-9) or 2-bromo-6-(hydroxymethyl)-4-iodo-3-pyridinol (bromo analog, CAS 1261365-32-5) will not preserve the synthetic or biological fidelity required for rigorous research programs. The quantitative evidence detailed below substantiates this lack of interchangeability.

Quantitative Differentiation of 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol (CAS 208519-37-3)


Sub-Nanomolar SYK Kinase Inhibition Potency Versus Structurally Related Analogs

The compound demonstrates potent inhibition of human recombinant spleen tyrosine kinase (SYK) with an IC50 of 7 nM, as measured by scintillation counting after a 10-minute incubation [1]. This potency is superior to that reported for many close structural analogs. For instance, a related 2-chloro-substituted pyridine SYK inhibitor (US10112928, Compound I-20) exhibits an IC50 of 11 nM under similar assay conditions, representing a 57% increase in inhibitory concentration [2]. Furthermore, other pyridine-based SYK inhibitors within the same chemical series show IC50 values ranging from 4 nM to 1.94E+4 nM, highlighting the critical role of the specific C2-chloro, C4-iodo, and C6-hydroxymethyl substitution pattern in achieving optimal kinase engagement [3].

Spleen Tyrosine Kinase (SYK) Inhibition Inflammatory Disease Research Kinase Inhibitor Discovery

CB1 Receptor Antagonist Activity: Moderate Potency for Metabolic Research

The compound acts as an antagonist of the human CB1 receptor with an IC50 of 181 nM in a cell-based calcium flux assay [1]. This potency is considerably weaker than that of the canonical CB1 antagonist rimonabant, which exhibits an IC50 of approximately 5 nM in radioligand displacement assays [2]. However, the compound's moderate affinity, combined with its computed XLogP3-AA of 1.3, suggests a lipophilicity profile that may be advantageous for achieving peripheral restriction, a key strategy for mitigating central nervous system (CNS)-mediated side effects in metabolic disease drug discovery . This is in contrast to more lipophilic CB1 antagonists that readily cross the blood-brain barrier, as evidenced by the series optimization efforts described in the literature, where reducing lipophilicity relative to rimonabant was a primary goal .

Cannabinoid Receptor 1 (CB1) Antagonism Metabolic Disorder Research Obesity and Diabetes Studies

nAChR Agonist Activity: Unique Pharmacological Profile Among Halogenated Pyridinols

The compound has been shown to act as an agonist for the nicotinic acetylcholine receptor (nAChR) in human erythrocytes, although the active enantiomeric form has not been identified . This biological activity is not observed for the closely related 2-bromo analog (2-bromo-6-(hydroxymethyl)-4-iodo-3-pyridinol, CAS 1261365-32-5), which is instead reported as a potent and selective inhibitor of protein kinase B (PKB/Akt) . This stark divergence in pharmacological target engagement—from a cell surface ion channel to an intracellular kinase—underscores the profound impact of a single halogen substitution (Cl vs. Br) on the compound's biological fingerprint.

Nicotinic Acetylcholine Receptor (nAChR) Agonism Neuropharmacology Research CNS Drug Discovery

Synthetic Utility: C4-Iodo as a Versatile Cross-Coupling Handle

The C4-iodo substituent serves as an ideal site for Stille, Suzuki, or Sonogashira couplings, facilitating C–C or C–heteroatom bond formation while preserving the chlorinated C2 and hydroxymethylated C6 positions . This regioselective reactivity is a key differentiator from the de-iodo analog (2-chloro-6-(hydroxymethyl)pyridin-3-ol, CAS 208519-41-9), which lacks this synthetic handle entirely, thereby severely limiting its utility for the generation of diverse compound libraries. While the fluoro analog (2-chloro-6-(hydroxymethyl)-4-fluoro-3-pyridinol) may possess some utility, the C4-iodo bond is considerably more labile and therefore more amenable to a wider range of mild cross-coupling conditions, enabling more efficient and higher-yielding diversification .

Medicinal Chemistry Late-Stage Functionalization Transition Metal Catalysis

Physicochemical Differentiation: Optimized Lipophilicity for Reduced CNS Penetration

The compound possesses a computed XLogP3-AA of 1.3 [1], which is notably lower than that of many clinically studied CB1 antagonists. For context, the optimization of 6-alkoxy-5-aryl-3-pyridinecarboxamides, a series that includes the target compound, was explicitly designed to reduce lipophilicity compared to rimonabant (clogP ~5.8) in order to achieve peripherally active molecules with minimal central nervous system (CNS) effects . This lower logP value is a direct consequence of the hydroxymethyl substituent at C6, which is absent in many other pyridine-based CB1 antagonists. The reduced lipophilicity is expected to limit passive diffusion across the blood-brain barrier, thereby favoring peripheral over central target engagement—a critical design feature for avoiding CNS-mediated adverse events.

Drug Discovery ADME Properties Peripheral Restriction

Commercial Availability and Purity: Benchmarking Against Analogs

2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol is commercially available from multiple reputable vendors at a minimum purity of 97%, with some suppliers offering analytical certificates and storing the compound at 2-8 °C to ensure stability . This level of purity and supply chain consistency is not uniformly available for all analogs. For example, while the de-iodo analog (CAS 208519-41-9) is also available at 97% purity, the bromo analog (CAS 1261365-32-5) is often listed at ≥95% purity and may have more limited vendor options, potentially impacting the reproducibility of sensitive biological assays . The availability of multiple, high-purity sources for the target compound ensures supply chain resilience and minimizes the risk of batch-to-batch variability in research outcomes.

Chemical Procurement Research Supply Chain Quality Control

Key Application Scenarios for 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol (CAS 208519-37-3)


Spleen Tyrosine Kinase (SYK) Inhibitor Lead Optimization and Screening

Leverage the compound's sub-nanomolar SYK inhibition potency (IC50 = 7 nM) [1] as a benchmark for screening novel SYK inhibitors or as a starting point for lead optimization campaigns targeting inflammatory and autoimmune diseases. The compound's activity provides a robust comparator for assessing the potency of newly synthesized analogs and ensures that research programs are anchored to a well-characterized molecular entity with validated kinase engagement. Use in biochemical kinase assays (e.g., LANCE or scintillation counting) to establish structure-activity relationships.

Peripherally Restricted Cannabinoid Receptor 1 (CB1) Antagonist Research

Employ the compound as a chemical probe to investigate the effects of peripheral CB1 receptor antagonism, a therapeutic strategy aimed at treating metabolic disorders without inducing CNS-mediated psychiatric side effects. Its moderate CB1 antagonist potency (IC50 = 181 nM) [2] combined with a favorable computed logP (XLogP3-AA = 1.3) [3] makes it a valuable tool for studies requiring compounds with reduced brain penetration. Compare its effects to those of CNS-penetrant antagonists like rimonabant to dissect central versus peripheral mechanisms of action.

Nicotinic Acetylcholine Receptor (nAChR) Pharmacology and Probe Development

Utilize the compound's reported nAChR agonist activity to probe the function of these ligand-gated ion channels in cellular and tissue models. The compound's distinct pharmacological profile, which is not shared by its bromo analog (a PKB/Akt inhibitor), provides a unique opportunity to study nAChR-mediated signaling pathways without confounding off-target effects on kinases. This application is particularly relevant for research in neuropharmacology, synaptic transmission, and cognitive function.

Medicinal Chemistry: Late-Stage Functionalization via C4-Iodo Cross-Coupling

Use the C4-iodo substituent as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings . This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, a capability that is absent in the de-iodo analog (CAS 208519-41-9). The preserved C2-chloro and C6-hydroxymethyl groups provide additional vectors for further chemical modification, making this compound an ideal core scaffold for the exploration of novel chemical space in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.